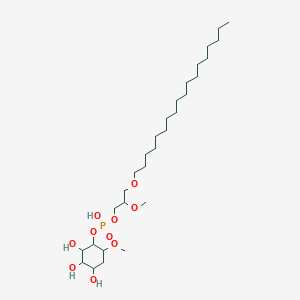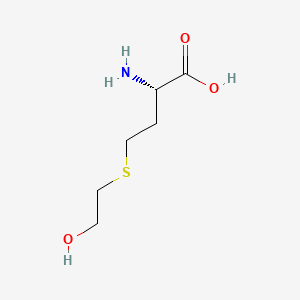
司莫司汀
描述
科学研究应用
Semustine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying alkylation reactions and DNA interactions.
Biology: Investigated for its effects on DNA replication and transcription.
Medicine: Primarily used in chemotherapy for treating brain tumors, Hodgkin’s lymphoma, and other solid tumors.
Industry: Explored for its potential in drug delivery systems using dendrimers.
作用机制
Target of Action
Semustine, an alkylating nitrosourea compound, primarily targets DNA . The targets of the interstrand cross-link forming are specifically the N-7 of guanine, O-6 of adenine , and other sites on the purine bases .
Mode of Action
Semustine’s mode of action involves the alkylation of DNA , which inhibits DNA replication and transcription . By adding alkyl groups to the DNA strands, Semustine forms cross-links between DNA bases, leading to the disruption of the double helix structure . This can lead to the inactivation of particular DNA repair enzymes .
Biochemical Pathways
Semustine metabolites interfere with DNA, RNA, and protein synthesis and function through alkylation and carbamoylation . This nitrosourea decomposes swiftly and spontaneously into two very reactive intermediates, chloroethyl diazohydroxide and organic isocyanate, as do all nitrosoureas .
Pharmacokinetics
Due to its lipophilic property, Semustine can cross the blood-brain barrier for the chemotherapy of brain tumours, where it interferes with DNA replication in the rapidly-dividing tumour cells . Semustine, just as lomustine, is administered orally . .
Result of Action
The result of Semustine’s action at the molecular and cellular level is the disruption of DNA replication and transcription, leading to cell death . This makes it effective in the treatment of various types of tumours .
Action Environment
Environmental factors can induce changes in gene expression without altering DNA sequence through mechanisms including DNA methylation, histone post-translational modifications (PTMs), chromatin remodeling, and non-coding RNAs . While specific studies on how environmental factors influence Semustine’s action are limited, it’s reasonable to assume that factors such as diet, lifestyle, and exposure to other chemicals could potentially influence its efficacy and stability.
生化分析
Biochemical Properties
Semustine plays a crucial role in biochemical reactions by alkylating DNA, which leads to the formation of DNA interstrand crosslinks. These crosslinks prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription . Semustine interacts with various enzymes and proteins, including DNA repair enzymes, which it inactivates through alkylation and carbamoylation . This interaction disrupts the normal function of these enzymes, leading to cell death in rapidly dividing tumor cells .
Cellular Effects
Semustine has significant effects on various types of cells and cellular processes. It primarily targets rapidly dividing cells, such as cancer cells, by interfering with DNA replication . This interference leads to cell cycle arrest and apoptosis. Semustine also affects cell signaling pathways, gene expression, and cellular metabolism by causing DNA damage and inhibiting the repair mechanisms . The compound’s ability to cross the blood-brain barrier makes it particularly effective against brain tumors .
Molecular Mechanism
The molecular mechanism of Semustine involves the formation of covalent cross-links between nucleophilic DNA bases through alkylation . This process denatures the DNA double helix and inhibits the separation of DNA strands, thereby preventing DNA replication and transcription . Semustine metabolites interfere with DNA, RNA, and protein synthesis and function through alkylation and carbamoylation . The compound also creates carbonium ions, which impede various enzyme processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Semustine change over time due to its stability and degradation. Semustine undergoes rapid chemical decomposition and oxidative metabolism after oral administration . Over time, the compound’s metabolites continue to exert anti-tumor activity by maintaining their alkylating properties . Long-term effects observed in in vitro and in vivo studies include cumulative toxicity, such as thrombocytopenia and leukopenia .
Dosage Effects in Animal Models
The effects of Semustine vary with different dosages in animal models. At therapeutic doses, Semustine effectively inhibits tumor growth by causing DNA damage and cell death . At high doses, the compound exhibits toxic effects, including nephrotoxicity, hepatotoxicity, and pulmonary fibrosis . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Semustine is metabolized by the cytochrome P450 mono-oxygenase system, which hydroxylates the cyclohexyl ring carbons and the 2-chloroethyl sidechain . The resulting hydroxylated metabolites retain their alkylating and anti-tumor activity . The compound’s metabolism involves oxidative processes that contribute to its rapid chemical decomposition and distribution across tissues .
Transport and Distribution
Semustine is transported and distributed within cells and tissues due to its lipophilic nature . After oral administration, the compound is rapidly absorbed from the gastrointestinal tract and distributed across tissues . Semustine’s ability to cross the blood-brain barrier allows it to target brain tumors effectively . The compound’s distribution is facilitated by its interaction with transporters and binding proteins .
Subcellular Localization
Semustine’s subcellular localization is primarily within the nucleus, where it exerts its DNA-alkylating effects . The compound’s targeting signals and post-translational modifications direct it to the nucleus, where it interacts with DNA and disrupts cellular processes . This localization is crucial for its anti-tumor activity, as it allows Semustine to effectively interfere with DNA replication and transcription in rapidly dividing cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Semustine involves a systematic scheme revolving around N-nitrosourea compounds. The process begins with the reaction of phosgene with aziridine to produce the intermediate di(aziridin-1-yl)methanone. This intermediate reacts with hydrochloric acid, opening the aziridine rings to form 1,3-bis(2-chloroethyl)urea. This compound is then nitrosated using sodium nitrite in formic acid, resulting in the formation of carmustine (BCNU). Carmustine is decomposed in the presence of 4-methylcyclohexylamine, leading to the formation of Semustine after a second nitrosation step .
Industrial Production Methods
In industrial settings, an alternative method involves using 1-chloro-2-isocyanatoethyl as a starting material alongside cyclohexylamine. Triethylamine (TEA) is used as a catalyst to achieve the final step, where nitrosation is performed using either sodium nitrite or tert-butyl nitrite .
化学反应分析
Types of Reactions
Semustine undergoes several types of chemical reactions, including:
Alkylation: Semustine alkylates DNA, forming covalent cross-links between DNA bases, which disrupts the double helix structure.
Hydrolysis: Under acidic conditions, Semustine undergoes hydrolysis, forming chlorocarbonium ions.
Protonation: Protonation of the carbonyl oxygen stabilizes the compound under acidic conditions.
Common Reagents and Conditions
Sodium Nitrite: Used for nitrosation reactions.
Formic Acid: Provides the acidic environment for nitrosation.
Hydrochloric Acid: Opens aziridine rings during synthesis.
Major Products Formed
Chlorocarbonium Ion: Formed during hydrolysis under acidic conditions.
DNA Cross-links: Result from alkylation reactions.
相似化合物的比较
Semustine is part of the nitrosourea class of compounds, which includes:
- Carmustine (BCNU)
- Lomustine (CCNU)
- Nimustine
- Streptozocin
Compared to these compounds, Semustine is unique due to its 4-methylcyclohexyl group, which enhances its lipophilicity and ability to cross the blood-brain barrier . This makes it particularly effective against brain tumors, setting it apart from other nitrosoureas.
属性
IUPAC Name |
1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLVBPDQNARYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19993 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031603, DTXSID301170045 | |
| Record name | Semustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitroso-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea is a light yellow powder. (NTP, 1992) | |
| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19993 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Water 0.09 (mg/mL), 0.1 N HCI 0.09 (mg/mL), 0.1 N NaOH 0.09 (mg/mL), 10% Ethanol 0.10 (mg/mL), Absolute Ethanol 100.00 (mg/mL), DMSO 250.00 (mg/mL), Chloroform 667.00 (mg/mL) | |
| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19993 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SEMUSTINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95441%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
Crystals | |
CAS No. |
13909-09-6, 33073-59-5, 33185-87-4 | |
| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19993 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Semustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13909-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Semustine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013909096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Methyl CCNU | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033073595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Methyl CCNU | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033185874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13647 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | semustine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | semustine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Semustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8031603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-(2-chloroethyl)-N′-(4-methylcyclohexyl)-N-nitroso-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Semustine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEMUSTINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2281H4FBL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SEMUSTINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGU4CMI14D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Semustine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7760 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
147 °F (NTP, 1992), 64 °C (decomposes) | |
| Record name | 1-(2-CHLOROETHYL)-3-(4-METHYLCYCLOHEXYL)-1-NITROSOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19993 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Semustine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7760 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride](/img/structure/B1681667.png)


